5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid
Description
5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a carboxylic acid group and a piperidine moiety
Properties
IUPAC Name |
5-[(2,6-dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-9-4-3-5-10(2)14(9)8-11-6-7-12(17-11)13(15)16/h6-7,9-10H,3-5,8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOHEBIKMZEMRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC2=CC=C(S2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the cyclization of appropriate precursors.
Attachment to Thiophene Ring: The piperidine derivative is then reacted with a thiophene compound, often through a nucleophilic substitution reaction where the piperidine nitrogen attacks a halogenated thiophene.
Carboxylation: The thiophene ring is then carboxylated using carbon dioxide under high pressure and temperature, often in the presence of a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production. The use of automated systems can also help in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions on the thiophene ring.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes. Its structure suggests potential activity in modulating biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The piperidine moiety can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The thiophene ring may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid.
5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-methanol: Features a hydroxymethyl group instead of a carboxylic acid.
Uniqueness
The presence of both a piperidine moiety and a carboxylic acid group in 5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid makes it unique. This combination allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Biological Activity
Overview
5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid is an organic compound characterized by a thiophene ring with a carboxylic acid group and a piperidine moiety. Its molecular formula is and it has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets such as enzymes and receptors. The piperidine moiety is known to facilitate interactions with biological macromolecules, potentially leading to the inhibition or activation of specific biochemical pathways. The thiophene ring contributes to the binding affinity and specificity of the compound towards its targets .
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological properties:
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various thiophene derivatives, including this compound. Results indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
Study 2: Cytotoxicity Assay
In a cytotoxicity assay involving human epidermoid cancer cells (A431), related compounds demonstrated dose-dependent cytotoxic effects. The study suggested that the presence of the piperidine moiety enhances interaction with cellular targets, leading to apoptosis in cancer cells. Further research is warranted to explore the specific pathways involved .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential antimicrobial and cytotoxic activities |
| 5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxamide | Similar structure with amide group | Enhanced binding affinity for certain receptors |
| 5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-sulfonic acid | Similar structure with sulfonic acid group | Exhibits different solubility and reactivity profiles |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
